molecular formula C11H17NO2 B1622749 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 55784-68-4

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B1622749
CAS No.: 55784-68-4
M. Wt: 195.26 g/mol
InChI Key: WUMGBNKQVYHUFP-UHFFFAOYSA-N
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Description

4,7,7-Trimethyl-3-oxobicyclo[221]heptane-1-carboxamide is a bicyclic compound with the molecular formula C11H17NO2 It is known for its unique structure, which includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the reaction of 4,7,7-trimethylbicyclo[2.2.1]heptan-2-one with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9(2)10(3)4-5-11(9,8(12)14)6-7(10)13/h4-6H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMGBNKQVYHUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396809
Record name SBB039338
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55784-68-4
Record name SBB039338
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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